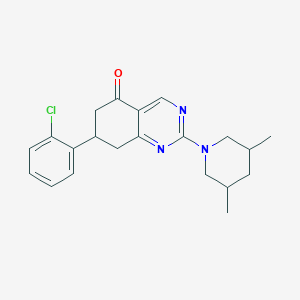![molecular formula C18H21N5O5 B11459100 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11459100.png)
2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazo[5,1-c][1,2,4]triazole core
Preparation Methods
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo[5,1-c][1,2,4]triazole core, followed by the introduction of the 4-methoxyphenyl group and the tetrahydro-2-furanylmethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include sodium hydroxide and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE include other imidazo[5,1-c][1,2,4]triazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:
- 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine
- 2-Methoxyphenyl isocyanate
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H21N5O5/c1-27-13-6-4-12(5-7-13)21-10-15-20-22(18(26)23(15)17(21)25)11-16(24)19-9-14-3-2-8-28-14/h4-7,14H,2-3,8-11H2,1H3,(H,19,24) |
InChI Key |
QYNMSCDFORLIQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(cyclohexylcarbonyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11459019.png)
![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11459021.png)
![2-hydroxy-N'-[3-(morpholin-4-yl)propanoyl]benzohydrazide](/img/structure/B11459028.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide](/img/structure/B11459040.png)

![2,4-Dioxo-6-[(thiophen-2-yl)carbonyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11459053.png)


![4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11459074.png)
![1-[5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]propan-2-one](/img/structure/B11459083.png)
![8-(4-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11459087.png)
![3,3,8-trimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11459092.png)
![7-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11459103.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B11459107.png)
